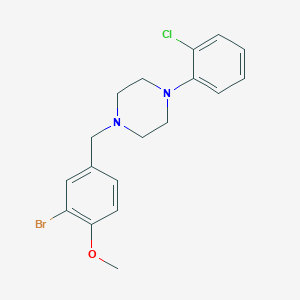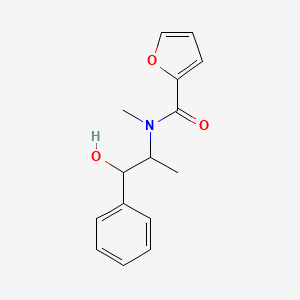![molecular formula C21H15N3O3S B6097586 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6097586.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. BAY 11-7082 has been shown to have potential therapeutic applications in the treatment of these diseases.
Mécanisme D'action
BAY 11-7082 exerts its inhibitory effect on NF-κB activity by covalently modifying the cysteine residue at position 179 of the IκB kinase (IKK) complex. This modification prevents the phosphorylation and subsequent degradation of IκBα, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. BAY 11-7082 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 11-7082 has several advantages for use in lab experiments. It is a potent and specific inhibitor of NF-κB, which allows for the investigation of the role of NF-κB in various biological processes. It has also been shown to have low toxicity and good stability, which makes it suitable for in vivo experiments. However, BAY 11-7082 has some limitations, including its irreversible inhibition of IKK and its potential off-target effects.
Orientations Futures
There are several future directions for the use of BAY 11-7082 in scientific research. One potential direction is the development of more potent and selective inhibitors of NF-κB that can overcome the limitations of BAY 11-7082. Another direction is the investigation of the role of NF-κB in other diseases, such as metabolic disorders and cardiovascular diseases. The use of BAY 11-7082 in combination with other drugs or therapies is also an area of interest for future research. Additionally, the development of new delivery methods for BAY 11-7082 may improve its efficacy and reduce its potential off-target effects.
Méthodes De Synthèse
BAY 11-7082 can be synthesized using a multistep process that involves the reaction of 2-nitrobenzoyl chloride with 2-amino-3-methylbenzothiazole, followed by the reaction of the resulting intermediate with 2-methylphenylboronic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied in various scientific research applications. It has been shown to inhibit the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and subsequent inhibition of NF-κB activity. BAY 11-7082 has been used in various in vitro and in vivo studies to investigate the role of NF-κB in the pathogenesis of diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-14(21-23-17-9-3-5-12-19(17)28-21)8-6-10-16(13)22-20(25)15-7-2-4-11-18(15)24(26)27/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRMPNWICSGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)-N'-phenylguanidine](/img/structure/B6097512.png)
![4-methyl-5-[2-(5-methyl-2-furyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6097515.png)
![1-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}azepane](/img/structure/B6097520.png)

![2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6097533.png)
![1-(2,6-difluorobenzyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097539.png)
![4-(2-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6097546.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6097557.png)
![(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B6097560.png)
![N-methyl-N-(1,3-thiazol-2-ylmethyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6097566.png)
![methyl 2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6097569.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6097572.png)

![4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6097602.png)